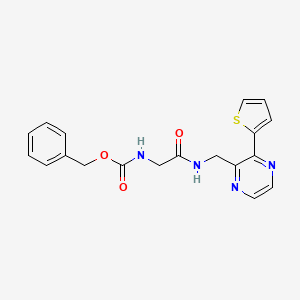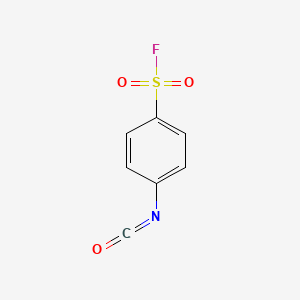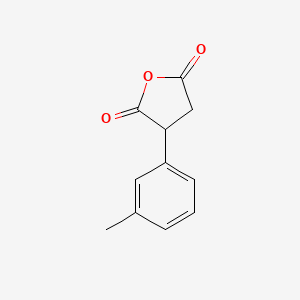
3-(3-Methylphenyl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)oxolane-2,5-dione, also known as MPOD, is a cyclic diketone that has been widely studied for its potential applications in various scientific fields. MPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One study focuses on the synthesis and biological activity of certain compounds related to 3-(3-Methylphenyl)oxolane-2,5-dione, exploring their inhibitory effects on various bacterial strains and leukemia cells. The research by Bobek, Kuhar, and Bloch (1979) demonstrates the potential of these compounds in microbiology and medical research (Bobek, Kuhar, & Bloch, 1979).
Inhibitors in Biochemical Studies
Another study by Rooney et al. (1983) explores 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. This research is significant for understanding enzyme inhibition and could have applications in developing new biochemical tools or therapeutic agents (Rooney et al., 1983).
Corrosion Inhibition
Zarrouk et al. (2015) investigate new derivatives of 1H-pyrrole-2,5-dione for their role in inhibiting corrosion of carbon steel in acidic medium. This study is pertinent to industrial applications, particularly in the fields of materials science and engineering (Zarrouk et al., 2015).
Analytical Chemistry Applications
Nomngongo et al. (2013) developed a method using cellulose-g-oxolane-2,5-dione nanofibers for the separation and preconcentration of trace metal ions in gasoline samples. This research is crucial for analytical chemistry, particularly in environmental monitoring and quality control in the petroleum industry (Nomngongo et al., 2013).
Polymer Science and Biomedical Applications
The study by Pounder et al. (2011) involves the ring-opening polymerization of derivatives related to 3-(3-Methylphenyl)oxolane-2,5-dione for creating amphiphilic block copolymer micelles. This research has implications in polymer science and could be valuable in drug delivery systems and material engineering (Pounder et al., 2011).
Synthesis and Antimicrobial Activity
Cvetkovic et al. (2019) synthesized novel succinimide derivatives, including those related to 3-(3-Methylphenyl)oxolane-2,5-dione, and evaluated their antifungal activities. This research contributes to the development of new antifungal agents and has potential implications in the pharmaceutical industry (Cvetkovic et al., 2019).
Fluorescent Sensors and Detection
Zhang et al. (2017) developed a benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene. This study is significant for developing new methods for the detection of toxic chemicals, which is crucial in environmental monitoring and public safety (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOWWVUDPFHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)oxolane-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



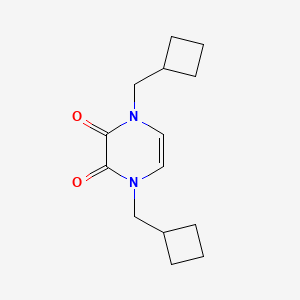
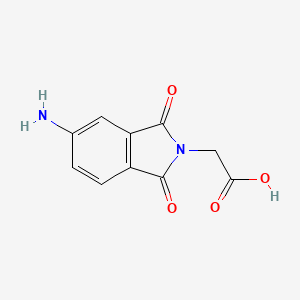
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732059.png)

![Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate](/img/structure/B2732061.png)
![N-(4-ethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2732062.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2732064.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride](/img/structure/B2732068.png)
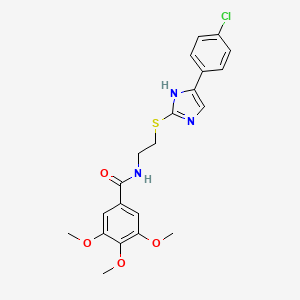
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2732073.png)
